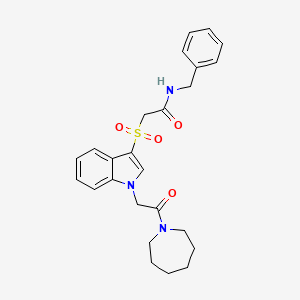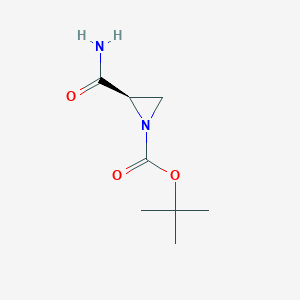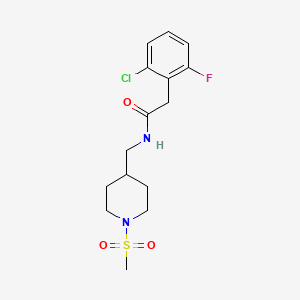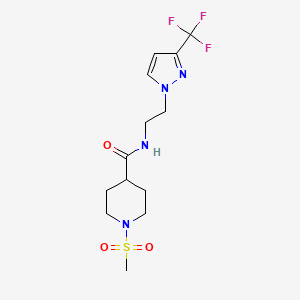
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide” is a complex organic molecule. It contains an azepan-1-yl group, which is a seven-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The sulfonyl group is a functional group that is the basis for several groups of drugs known as sulfa drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The azepan-1-yl group would introduce a degree of strain into the molecule due to its ring size, which could have implications for its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability could be influenced by the presence of the azepan-1-yl and indole groups .Applications De Recherche Scientifique
Enzyme Inhibition
Research has indicated that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-benzylacetamide have been explored for their potential as irreversible inhibitors of various proteases. These inhibitors, including sulfonyl fluorides and sulfonylated peptides, have been studied for their ability to target serine, cysteine, and threonine proteases, which play crucial roles in numerous biological processes and diseases. The inhibition mechanism typically involves the modification of active site residues to prevent substrate binding and processing, highlighting their potential for therapeutic applications in treating conditions associated with protease dysregulation (Powers et al., 2002).
Chemical Synthesis and Modification
The compound has relevance in chemical synthesis, particularly in the context of generating novel chemical entities with potential biological activity. For instance, benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer reactions, facilitating the synthesis of various amides, peptides, and other azide-containing compounds. This demonstrates the compound's utility in medicinal chemistry for the development of new therapeutics (Katritzky et al., 2010).
Material Science Applications
In material science, the introduction of sulfonyl groups and related modifications can impact the properties of materials, such as enhancing stability, solubility, or reactivity. For example, the design and synthesis of photoresponsive molecularly imprinted hydrogels incorporating sulfonyl azide derivatives have been reported. These materials can selectively bind and release pharmaceuticals under light exposure, showcasing potential applications in drug delivery systems (Gong et al., 2008).
Antimicrobial Research
The synthesis and evaluation of novel compounds with sulfonyl groups have contributed to antimicrobial research. Certain derivatives have shown potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibacterial agents. The exploration of these compounds' structure-activity relationships helps in understanding their mechanism of action and in designing more effective antibiotics (Tsubouchi et al., 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c29-24(26-16-20-10-4-3-5-11-20)19-33(31,32)23-17-28(22-13-7-6-12-21(22)23)18-25(30)27-14-8-1-2-9-15-27/h3-7,10-13,17H,1-2,8-9,14-16,18-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLXSQGPGYITAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)

![4-[(tert-Butoxy)methyl]phenol](/img/structure/B2843493.png)

![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)



![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)